N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE
Overview
Description
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields This compound features a tetrazole ring, a phenyl group substituted with fluorobenzyl and diethoxy groups, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure suggests potential therapeutic applications, possibly as an anti-inflammatory or anticancer agent.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The tetrazole ring and fluorobenzyl group may play crucial roles in binding to these targets, modulating their activity and leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole-containing molecules, such as:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Another angiotensin II receptor antagonist with similar applications.
Candesartan: A compound with a similar structure and function to losartan and valsartan.
Uniqueness
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its diethoxyphenyl and fluorobenzyl substituents differentiate it from other tetrazole-containing compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[5-[4-[(2-fluorophenyl)methoxy]phenyl]tetrazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN5O4/c1-3-36-25-14-9-20(17-26(25)37-4-2)15-16-30-27(35)18-34-32-28(31-33-34)21-10-12-23(13-11-21)38-19-22-7-5-6-8-24(22)29/h5-14,17H,3-4,15-16,18-19H2,1-2H3,(H,30,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSPLYVECOOSAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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